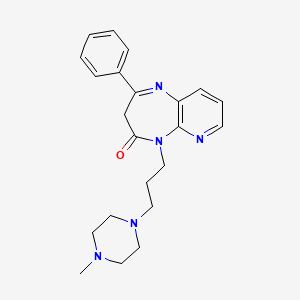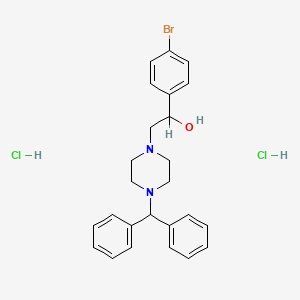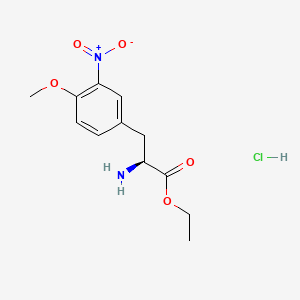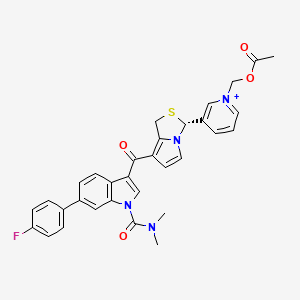
Gramilaurone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gramilaurone is a naturally occurring sesquiterpenoid epoxide known for its broad range of biological activities. It is a member of the trichothecene family, which are compounds produced by various species of the Fusarium fungus . These compounds are known for their potent inhibitory effects on eukaryotic protein synthesis, making them significant in both agricultural and medical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gramilaurone typically involves the isolation of the compound from Fusarium species cultures. The process includes cultivating the fungus under specific conditions that promote the production of trichothecenes, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the need for specific fungal strains. advancements in biotechnology and fermentation processes have made it possible to produce this compound in larger quantities by optimizing the growth conditions of Fusarium species .
Analyse Des Réactions Chimiques
Types of Reactions
Gramilaurone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Gramilaurone has a wide range of applications in scientific research:
Mécanisme D'action
Gramilaurone exerts its effects primarily by inhibiting eukaryotic protein synthesis. It binds to the ribosome and interferes with the elongation phase of translation, preventing the synthesis of new proteins. This action is similar to other trichothecenes, which are known to target the peptidyl transferase center of the ribosome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxynivalenol: Another trichothecene with similar inhibitory effects on protein synthesis.
T-2 Toxin: A trichothecene known for its potent cytotoxic effects.
Nivalenol: Similar in structure and function to Gramilaurone, with comparable biological activities.
Uniqueness
This compound is unique among trichothecenes due to its specific structural features and the particular fungal strains that produce it. Its distinct epoxide group and sesquiterpenoid backbone contribute to its unique biological activities and make it a valuable compound for research .
Propriétés
Numéro CAS |
135024-45-2 |
|---|---|
Formule moléculaire |
C15H22O7 |
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
(1S,4S,6R,8S,9R,10S,12R,13S)-4,12,13-trihydroxy-9-(hydroxymethyl)-6,10-dimethyl-3,14-dioxatetracyclo[6.5.1.01,10.04,9]tetradecan-5-one |
InChI |
InChI=1S/C15H22O7/c1-7-3-9-13(5-16)12(2)4-8(17)11(19)14(12,22-9)6-21-15(13,20)10(7)18/h7-9,11,16-17,19-20H,3-6H2,1-2H3/t7-,8-,9+,11+,12+,13-,14+,15-/m1/s1 |
Clé InChI |
TYSOJSRFFIKNBS-DBTULTOZSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@]3([C@@]4(C[C@H]([C@@H]([C@@]4(O2)CO[C@@]3(C1=O)O)O)O)C)CO |
SMILES canonique |
CC1CC2C3(C4(CC(C(C4(O2)COC3(C1=O)O)O)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


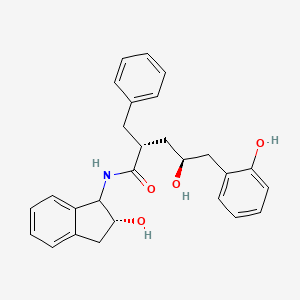
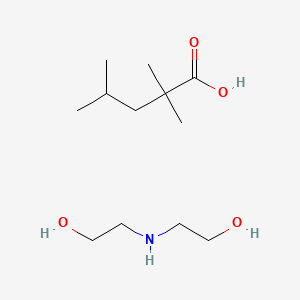

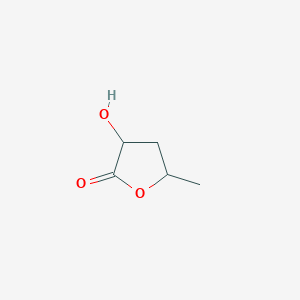
![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)

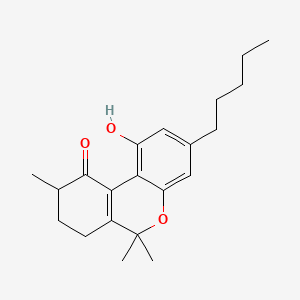

![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
